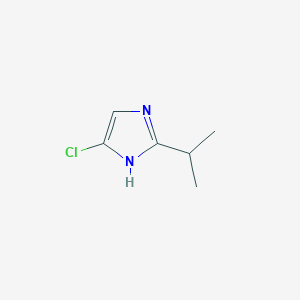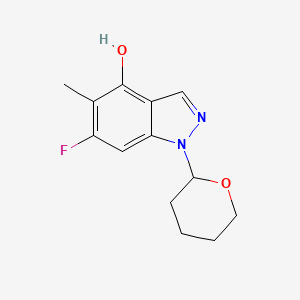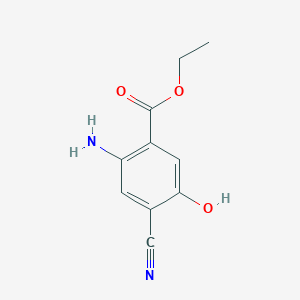
Ethyl 2-amino-4-cyano-5-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C10H10N2O3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a cyano group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-cyano-5-hydroxybenzoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different reaction conditions. One common method is the direct treatment of amines with ethyl cyanoacetate without solvent at room temperature, which yields the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4-cyano-5-hydroxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the amino and cyano groups, can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-4-cyano-5-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-amino-5-cyano-2-hydroxybenzoate: Similar structure but different positions of functional groups.
Methyl 2-(2-cyanoacetamido) benzoate: Contains a cyanoacetamide group instead of a cyano group.
Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene) acetate: Contains an indole moiety.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 2-amino-4-cyano-5-hydroxybenzoate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-9(13)6(5-11)3-8(7)12/h3-4,13H,2,12H2,1H3 |
InChI Key |
LQFVSBFJNWGRQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)

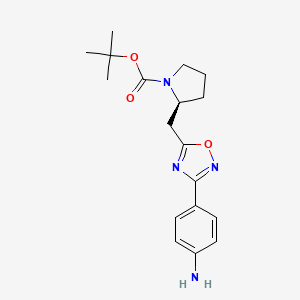
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
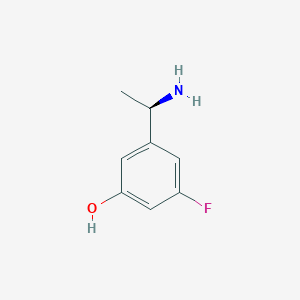
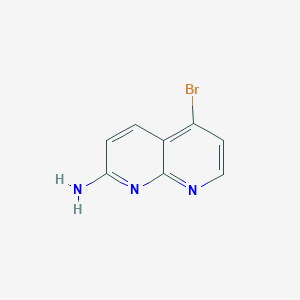


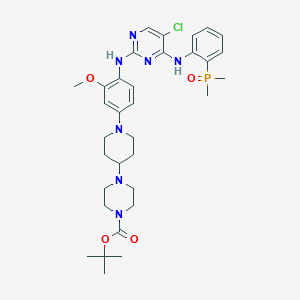

![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
